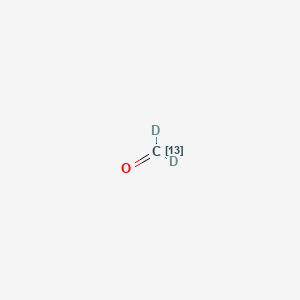

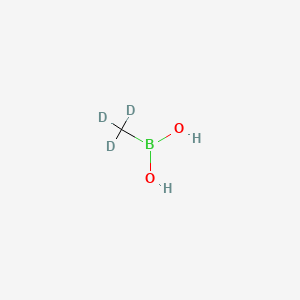

Trideuteriomethylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trideuteriomethylboronic acid is a boronic acid derivative. Boronic acids are a class of compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are used in various chemical reactions, including cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids, including this compound, often involves the addition of organometallic reagents to boranes . The reactions can be catalyzed by various substances, including palladium and ruthenium .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. They are used in cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling . They can also react with diols, amino alcohols, and other substances .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Drug Development

Boronic acids and their derivatives are pivotal in organic synthesis and the development of pharmaceuticals. They are involved in Suzuki coupling reactions, which are widely used for creating carbon-carbon bonds, an essential process in the synthesis of complex organic molecules, including drugs, agrochemicals, and organic materials (Adamczyk-Woźniak et al., 2009). The unique reactivity of boronic acids with various organic substrates enables the construction of molecules that can serve as active pharmaceutical ingredients (APIs), highlighting their significance in drug discovery and development.

Role in Biodegradable Polymers

Boronic acids are also significant in the context of biodegradable polymers. Poly(lactic acid) (PLA), a biodegradable polymer derived from renewable resources, has garnered attention for its use in medical applications, packaging, and textile fibers. The incorporation of boronic acid derivatives into PLA composites has been explored to enhance the material's properties for specific applications (Murariu & Dubois, 2016). This intersection of materials science and organic chemistry underscores the versatility of boronic acids in contributing to the development of new materials that are environmentally friendly and sustainable.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methylboronic Acid-d3, also known as Trideuteriomethylboronic acid, is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but is a versatile tool in the synthesis of various compounds .

Mode of Action

Methylboronic Acid-d3 is involved in several types of chemical reactions. It is used in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings , microwave-heated heterogeneous palladium (Pd)-catalyzed reactions , and ruthenium (Ru)-catalyzed silylation reactions . These reactions involve the interaction of Methylboronic Acid-d3 with other molecules to form new compounds .

Biochemical Pathways

For example, it is used in the synthesis of unsymmetrical monosulfides from disulfides via copper-catalyzed coupling with boronic acids . It is also used in a palladium-catalyzed coupling with enol tosylates .

Result of Action

The primary result of Methylboronic Acid-d3’s action is the formation of new compounds through various chemical reactions . For example, it can be used to prepare bis(aminotropone) titanium (Ti) catalysts for ethylene polymerizations . It can also be used to prepare common building blocks for pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of Methylboronic Acid-d3 can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, certain reactions involving Methylboronic Acid-d3 may require specific temperatures or pH levels to proceed efficiently . Additionally, the presence of other chemicals can influence the course of the reaction .

Análisis Bioquímico

Biochemical Properties

Methylboronic Acid-d3, like other boronic acids, is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Methylboronic Acid-d3 has been shown to alleviate boron deficiency in Arabidopsis thaliana, enhancing plant growth and proving less toxic than boric acid at higher concentrations . It influences cell function by affecting root development, root hair length, leaf surface area, and chlorophyll content .

Molecular Mechanism

The molecular mechanism of Methylboronic Acid-d3 involves its ability to form reversible covalent complexes with biomolecules . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Like other boronic acids, it is likely to have a certain degree of stability and may undergo degradation over time .

Metabolic Pathways

The metabolic pathways involving Methylboronic Acid-d3 are not well-defined. As a boronic acid derivative, it may participate in reactions involving the formation of reversible covalent complexes with biomolecules .

Propiedades

IUPAC Name |

trideuteriomethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKRRPZPWUYKK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])B(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)